n-(3,5-Dinitrobenzoyl)glycine

Vibrational Circular Dichroism Chiral Recognition Mechanism Enantioselective Binding

N-(3,5-Dinitrobenzoyl)glycine (CAS 16533-70-3), also known as DNB-Gly, is an achiral π-acidic selectand derived from glycine with a 3,5-dinitrobenzoyl (DNB) protecting group. With a molecular formula of C9H7N3O7 and a molecular weight of 269.17 g/mol, this compound contains a free carboxylic acid group and a π-acidic DNB moiety.

Molecular Formula C9H7N3O7
Molecular Weight 269.17 g/mol
CAS No. 16533-70-3
Cat. No. B1199415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3,5-Dinitrobenzoyl)glycine
CAS16533-70-3
Synonyms3,5-dinitrobenzoylglycine
DNB-Gly
Molecular FormulaC9H7N3O7
Molecular Weight269.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(=O)O
InChIInChI=1S/C9H7N3O7/c13-8(14)4-10-9(15)5-1-6(11(16)17)3-7(2-5)12(18)19/h1-3H,4H2,(H,10,15)(H,13,14)
InChIKeyPJZXWXFIUIDMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dinitrobenzoyl)glycine (CAS 16533-70-3) Procurement Guide: Purity, Characterization & Sourcing


N-(3,5-Dinitrobenzoyl)glycine (CAS 16533-70-3), also known as DNB-Gly, is an achiral π-acidic selectand derived from glycine with a 3,5-dinitrobenzoyl (DNB) protecting group . With a molecular formula of C9H7N3O7 and a molecular weight of 269.17 g/mol, this compound contains a free carboxylic acid group and a π-acidic DNB moiety [1]. Commercially, it is typically available with a purity of ≥98% as confirmed by LC-MS analysis [1]. The compound finds utility as a critical reference standard in mechanistic studies of chiral recognition, particularly for understanding the contributions of chiral selector architectures in enantioselective systems where its achiral nature provides a unique baseline [2].

Why Generic Substitution of N-(3,5-Dinitrobenzoyl)glycine Fails: Scientific Differentiation from Chiral Analogs


Generic substitution of N-(3,5-dinitrobenzoyl)glycine with its chiral DNB-amino acid analogs (e.g., DNB-phenylglycine or DNB-leucine) is not scientifically valid due to fundamental differences in their structural and functional roles. While both are π-acidic, DNB-Gly is achiral and cannot function as a chiral selector or be enantiomerically resolved. Instead, its primary value lies in serving as a non-enantioselective control and baseline calibrant in mechanistic studies of chiral recognition [1]. This distinction is critical because the interaction thermodynamics and binding modes differ significantly between achiral and chiral DNB derivatives, with chiral selectors exhibiting strong enantioselectivity (e.g., Kb,S/Kb,R ≈ 10 for DNB-Leu) while DNB-Gly shows no such preference [2]. Interchanging these compounds would invalidate experimental controls and introduce uncontrolled variables in assays designed to isolate the contributions of chiral centers to molecular recognition [1].

N-(3,5-Dinitrobenzoyl)glycine Quantitative Evidence Guide: Comparative Performance Data


DNB-Gly Exhibits Spectral Binding Patterns Indistinguishable from Chiral DNB-Leu in VCD Studies, Validating Its Role as a Mechanistic Baseline

Vibrational Circular Dichroism (VCD) studies reveal that the achiral DNB-Gly complex with chiral selectors t-BuCQN/t-BuCQD exhibits VCD spectral patterns similar to those observed for the strongly bound diastereomeric complex of chiral DNB-Leu with the same selectors. This establishes DNB-Gly as a structurally matched, non-enantioselective baseline for dissecting chiral recognition mechanisms [1].

Vibrational Circular Dichroism Chiral Recognition Mechanism Enantioselective Binding

DNB-Gly as a Thermodynamic Non-Enantioselective Reference Standard in ITC Binding Studies

Isothermal titration calorimetry (ITC) studies demonstrate that while chiral DNB-Leu exhibits high enantioselectivity when binding to selectors such as t-BuCQN (Kb,S/Kb,R ≈ 10), achiral DNB-Gly shows no preferential binding to any selector enantiomer and binds in a 1:1 association mode [1]. This absence of enantioselectivity is precisely the property that makes DNB-Gly valuable as a non-specific binding reference.

Isothermal Titration Calorimetry Thermodynamics of Binding Enantioselectivity Quantification

Superior Chromatographic Resolution of DNB-Derivatized α-Amino Acids on Crown Ether CSP Compared to Mononitrobenzoyl Analogs

On a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, N-(3,5-dinitrobenzoyl)-α-amino acids were resolved significantly better than their corresponding N-(3-nitrobenzoyl)- or N-benzoyl-α-amino acid analogs. The separation factor (α) for eight N-(3,5-dinitrobenzoyl)-α-amino acids ranged from 1.06 to 1.81, with resolution factors (RS) ranging from 0.54 to 2.81 [1].

Chiral HPLC Crown Ether CSP Separation Factor α

N-(3,5-Dinitrobenzoyl)glycine Application Scenarios: Research and Industrial Use Cases


Mechanistic Studies of Chiral Recognition in Enantioselective Chromatography

In fundamental research on chiral stationary phase (CSP) mechanisms, N-(3,5-dinitrobenzoyl)glycine (DNB-Gly) serves as an essential non-enantioselective control standard. Its achiral nature allows researchers to isolate and quantify the contributions of the chiral selector framework to molecular recognition, independent of selectand chirality. This is validated by VCD studies showing DNB-Gly complexes exhibit spectral patterns similar to those of chiral DNB-Leu, confirming that observed spectral features originate from selector-selectand interactions rather than chiral discrimination [1].

ITC and Spectroscopic Baseline Calibration for Enantioselective Binding Assays

For laboratories employing isothermal titration calorimetry (ITC), circular dichroism (CD), or UV spectroscopy to quantify enantioselective binding, DNB-Gly provides a validated non-specific binding reference. ITC data confirms DNB-Gly binds in a 1:1 association mode with no preferential binding to any selector enantiomer (selectivity ratio = 1), in contrast to chiral DNB-Leu which exhibits approximately 10-fold enantioselectivity [2]. This makes DNB-Gly suitable for instrument calibration, baseline enthalpy determination, and validating assay specificity before testing chiral analytes.

Method Development and Validation for Crown Ether-Based Enantiomeric Separations

During the development and validation of HPLC methods using crown ether-based chiral stationary phases, DNB-derivatized α-amino acids including DNB-Gly offer validated performance advantages. Studies demonstrate that N-(3,5-dinitrobenzoyl)-α-amino acids achieve separation factors (α) ranging from 1.06 to 1.81 and resolution factors (RS) ranging from 0.54 to 2.81 on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid CSPs, outperforming N-(3-nitrobenzoyl)- and N-benzoyl-α-amino acid analogs [3]. DNB-Gly can be employed as a system suitability standard or as a component of resolution test mixtures to verify column performance and mobile phase optimization for crown ether-based separations.

Vibrational Circular Dichroism (VCD) Spectroscopy Method Development

In VCD spectroscopy method development, DNB-Gly serves as an achiral reference compound for validating experimental protocols and spectral interpretation. The VCD technique revealed that the complex of achiral DNB-Gly with chiral selectors exhibits spectral patterns similar to those observed for sterically favorable pairs of selectors and chiral selectands, enabling researchers to distinguish spectral contributions arising from chirality transfer versus those from the underlying molecular framework [1]. This application is critical for laboratories developing new VCD methods for absolute configuration determination or for studying chiral molecular recognition phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(3,5-Dinitrobenzoyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.